molecular formula C32H39N5O4 B1146820 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)- CAS No. 1246815-26-8

2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-

Cat. No. B1146820
M. Wt: 561.719
InChI Key: LHIJBIYHBOPNJS-ZZJGMTFJSA-N
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Description

This compound appears to be a complex organic molecule with potential applications in pharmaceuticals, materials science, or as a synthetic intermediate. It contains multiple functional groups, including ether, ester, and possibly phenol derivatives, suggesting a variety of chemical properties and reactivity.

Synthesis Analysis

The synthesis of complex organic molecules like this one often involves multi-step organic reactions, starting from simpler precursors. Techniques such as the Wittig reaction, Horner-Wadsworth-Emmons reactions, and others may be utilized to introduce double bonds or to couple aromatic rings to the molecule (Marinetti & Savignac, 2003).

Molecular Structure Analysis

X-ray crystallography is a powerful technique for determining the molecular structure of crystalline compounds. It can reveal the arrangement of atoms within the molecule and the geometry around chiral centers, which is crucial for understanding the compound's reactivity and interactions (Thippeswamy et al., 2011).

Scientific Research Applications

Polarographic Behavior and Electrochemical Properties

  • The polarographic behavior of related compounds was studied, revealing insights into their electrochemical properties. The studies on isomeric 1-(2-hydroxyphenyl)-3-[2(3 or 4)-pyridyl]-2-propen-1-ones and similar compounds showed reduction paths and pH-dependent properties, important for understanding the electrochemical behavior of complex organic compounds like 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-] (Butkiewicz, 1972).

Physico-Chemical Properties in Beta-Adrenolytics

  • Research into the physico-chemical properties of compounds with potential beta-adrenolytic activity, including studies on derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl) ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, can provide valuable insights for applications in medicinal chemistry (Stankovicová et al., 2014).

Application in Antimitotic Agents

  • The synthesis and biological activity of chiral isomers of related compounds, such as ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7 - yl]carbamate, were studied for their antimitotic properties. These studies contribute to the development of new therapeutic agents (Temple & Rener, 1992).

Synthesis and Characterization

  • Synthesis of structurally similar compounds like Ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate has been explored, providing methodologies and characterizations that can be applied to the synthesis of 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-] (Xiao & Bing, 2006).

Crystal Packing and Interactions

  • Studies on the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates provided insights into the nonhydrogen bonding interactions, such as N⋯π and O⋯π, which can be relevant for understanding the structural and molecular interactions of related compounds (Zhang, Wu, & Zhang, 2011).

properties

CAS RN

1246815-26-8

Product Name

2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-

Molecular Formula

C32H39N5O4

Molecular Weight

561.719

IUPAC Name

2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one

InChI

InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31-/m0/s1/i10D,11D,12D,13D

InChI Key

LHIJBIYHBOPNJS-ZZJGMTFJSA-N

SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC

synonyms

[S-(R*,R*)]-2-[1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-
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2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-
Reactant of Route 3
Reactant of Route 3
2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-
Reactant of Route 4
2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-
Reactant of Route 5
2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-
Reactant of Route 6
Reactant of Route 6
2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-

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